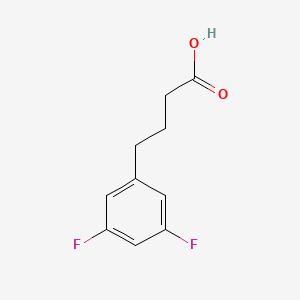

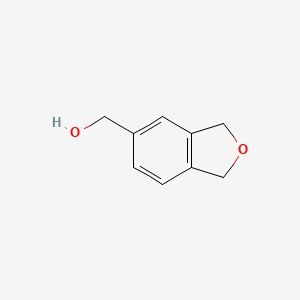

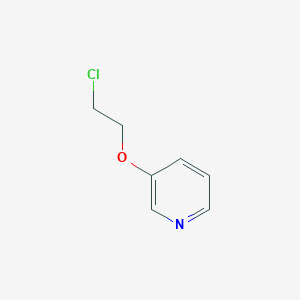

![molecular formula C11H12N2O3 B1320328 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid CAS No. 893742-39-7](/img/structure/B1320328.png)

5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Transformations and Synthesis

Research on derivatives of furoic acid, including structures similar to 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid, has shown a variety of chemical transformations. For example, derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid decompose under the action of bases, leading to the formation of different compounds such as labile acetylene thiolates and stable 2-methylthioethynylfurans (Maadadi, Pevzner, & Petrov, 2017).

Antimicrobial Activities

Studies have also reported on the antimicrobial properties of compounds structurally related to this compound. For instance, 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolyl-methyl-5-aryl-3-furans exhibit interesting antifungal activities, though their antibacterial activities are relatively poor (Porretta et al., 1987).

Glycosidase Inhibitory Activities

Another area of interest is the glycosidase inhibitory activities of derivatives of 5-(1', 4'-dideoxy-1', 4'-imino-d-erythrosyl)-2-methyl-3-furoic acid. These derivatives have been found to be effective as selective α-L-fucosidase and β-galactosidase inhibitors, which could have implications in biomedical research and drug development (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

Coordination Chemistry

In the field of coordination chemistry, compounds like 1-ethyl-1H-imidazol-4-ylacetic acid methyl ester, which share a common structural motif with this compound, have been synthesized and studied for their coordination properties and electronic structures (Banerjee et al., 2013).

Corrosion Inhibition

Furthermore, derivatives of benzimidazole, structurally similar to the mentioned compound, have been assessed for their corrosion inhibition properties on mild steel in acidic environments. Their protective effects and adsorption characteristics have been thoroughly investigated, indicating potential applications in materials science (Ammal, Prajila, & Joseph, 2018).

Orientations Futures

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current public health priority . Imidazole derivatives, due to their broad range of chemical and biological properties, have become an important synthon in the development of new drugs . Therefore, “5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid” and similar compounds could potentially be of interest in future drug development efforts.

Mécanisme D'action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components in many functional molecules used in a variety of applications .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which could potentially influence its interaction with targets.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups , which could potentially influence the compound’s action in different environments.

Propriétés

IUPAC Name |

5-[(2-ethylimidazol-1-yl)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-10-12-5-6-13(10)7-8-3-4-9(16-8)11(14)15/h3-6H,2,7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNOYIGZKBPSAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

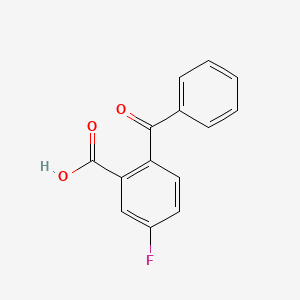

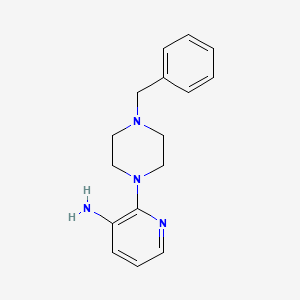

![3-Azabicyclo[3.1.1]heptane](/img/structure/B1320257.png)

![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)